molecular formula C18H20BrN3O3S B2836497 methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-imidazol-1-yl)acetate CAS No. 1207005-58-0

methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-imidazol-1-yl)acetate

Cat. No.: B2836497
CAS No.: 1207005-58-0
M. Wt: 438.34
InChI Key: OLGAQRATXZHONV-UHFFFAOYSA-N
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Description

methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-imidazol-1-yl)acetate is a heterocyclic compound featuring an imidazole core substituted at three positions:

  • Position 1: A methyl acetate group, which may serve as a prodrug moiety.
  • Position 5: A 4-bromophenyl group, enhancing lipophilicity and steric bulk.

This compound’s structural complexity positions it within a broader class of imidazole derivatives, which are widely studied for pharmacological applications, including antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name

methyl 2-[5-(4-bromophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O3S/c1-25-17(24)11-22-15(13-4-6-14(19)7-5-13)10-20-18(22)26-12-16(23)21-8-2-3-9-21/h4-7,10H,2-3,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGAQRATXZHONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=CN=C1SCC(=O)N2CCCC2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-imidazol-1-yl)acetate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be formed through cyclization reactions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction using a brominated aromatic compound.

    Attachment of the Pyrrolidinyl Moiety: The pyrrolidinyl group can be attached through nucleophilic substitution or addition reactions.

    Esterification: The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions can occur at the carbonyl group or the imidazole ring.

    Substitution: The bromophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, imidazole derivatives are often studied for their enzyme inhibition properties. This compound could potentially be used to investigate the inhibition of specific enzymes or receptors.

Medicine

Medicinally, compounds with similar structures have been explored for their antimicrobial, antifungal, and anticancer activities. This compound might be evaluated for similar therapeutic potentials.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.

Mechanism of Action

The mechanism of action of methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-imidazol-1-yl)acetate would depend on its specific biological target. Generally, imidazole derivatives interact with enzymes or receptors, inhibiting their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions, while the pyrrolidinyl moiety could improve solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:

Table 1: Structural and Functional Comparison

Compound (Reference) Core Structure Substituents (Position) Molecular Weight (g/mol) Key Features
Target Compound Imidazole 4-Bromophenyl (5), Thioether-pyrrolidone (2), Methyl acetate (1) ~465.4 (calculated) Bromine enhances lipophilicity; ester may act as a prodrug.
9c () Benzoimidazole 4-Bromophenyl-thiazole-triazole-acetamide Reported Bromophenyl-thiazole-triazole system improves binding affinity in docking studies.
6 () Benzoimidazole 4-Fluorophenyl (2), Acetic acid (1) Reported Fluorine’s electronegativity modulates electron density; carboxylic acid enhances solubility.
Example 15 () Benzoimidazole Trifluoromethylphenyl, pyridinyl-imidazole 609.5 (LC/MS) Fluorinated groups improve metabolic stability; pyridine-imidazole enhances π-π stacking.
Compound 8a () Benzoimidazole Prop-2-yn-1-yloxy-phenyl Reported Alkyne group enables click chemistry for bioconjugation.

Key Findings

Substituent Effects on Lipophilicity and Bioavailability The 4-bromophenyl group in the target compound increases molecular weight and lipophilicity compared to 4-fluorophenyl () or trifluoromethyl () substituents. This may enhance membrane permeability but reduce aqueous solubility .

Thioether vs. Oxadiazole Linkages

  • The thioether-pyrrolidone side chain (target compound) offers greater conformational flexibility compared to rigid oxadiazole-thioether systems (). This flexibility may improve target binding but increase susceptibility to oxidative degradation .

Synthetic Strategies

  • Synthesis of the target compound likely involves:

  • Imidazole ring formation via condensation (e.g., using phenacyl bromides, as in ).
  • Thioether formation via nucleophilic substitution (e.g., using 2-oxo-2-(pyrrolidin-1-yl)ethyl thiol).
  • Esterification for the methyl acetate group (similar to ’s hydrolysis and pH adjustment steps) .

The pyrrolidone moiety may mimic endogenous metabolites, enhancing target engagement .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-imidazol-1-yl)acetate?

  • Methodology : The synthesis typically involves:

Imidazole ring formation : Condensation of glyoxal derivatives with substituted amines (e.g., 4-bromophenyl hydrazine) under acidic or basic conditions .

Thioether linkage introduction : Reaction of the imidazole-2-thiol intermediate with 2-chloro-N-(pyrrolidin-1-yl)acetamide in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) .

Esterification : Final coupling with methyl bromoacetate using triethylamine as a base in ethanol under reflux .

  • Key Analytical Steps : Monitor reaction progress via TLC and confirm final structure using ¹H/¹³C NMR (δ 7.6–7.8 ppm for bromophenyl protons; δ 3.7 ppm for methyl ester) and HRMS .

Q. How is the structural integrity of this compound validated in academic research?

  • Techniques :

  • X-ray crystallography (if crystals are obtainable) to resolve bond lengths/angles, particularly for the imidazole-thioether linkage .
  • FTIR for functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester and pyrrolidinone groups) .
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% required for biological assays) .

Q. What preliminary biological screening approaches are used for this compound?

  • Assays :

  • Antimicrobial activity : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to reference drugs .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
    • Target Prediction : Molecular docking studies against enzymes like COX-1/2 or bacterial dihydrofolate reductase (DHFR) to hypothesize mechanisms .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

  • Variables to Test :

  • Solvent effects : Compare DMF (high polarity) vs. THF (moderate polarity) for thioether formation; DMF typically enhances nucleophilic substitution rates .
  • Catalysts : Screen Pd/C or CuI for coupling steps; CuI may reduce byproducts in heterocyclic reactions .
  • Temperature : Controlled heating (60–80°C) to accelerate imidazole cyclization while avoiding decomposition .
    • Data-Driven Example : A 2025 study showed that replacing K₂CO₃ with Cs₂CO₃ increased thioether linkage yield from 68% to 82% due to enhanced nucleophilicity .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

  • Case Studies :

  • Bromophenyl vs. fluorophenyl : Bromine’s electron-withdrawing effect enhances antimicrobial potency (MIC = 8 µg/mL vs. 16 µg/mL for fluorine) but increases cytotoxicity (IC₅₀ = 12 µM vs. 25 µM) .
  • Pyrrolidinone vs. acetamide : Pyrrolidinone’s rigid ring improves COX-2 inhibition (Ki = 0.8 µM vs. 1.5 µM for acetamide analogs) due to better hydrophobic pocket fit .
    • Design Strategy : Use QSAR models to predict bioactivity based on Hammett constants (σ) and LogP values .

Q. How can contradictions in reported biological data be resolved?

  • Common Issues :

  • Assay variability : Discrepancies in MIC values may arise from differences in bacterial strains or culture media. Standardize protocols using CLSI guidelines .
  • Solubility limitations : Poor aqueous solubility (LogP ≈ 3.5) may lead to false negatives. Use DMSO vehicles with ≤1% concentration to avoid solvent toxicity .
    • Resolution Example : A 2024 study re-evaluated antiviral activity using pseudovirus entry assays, confirming that low solubility initially masked the compound’s inhibition of SARS-CoV-2 fusion (EC₅₀ = 5 µM after formulation with cyclodextrin) .

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